molecular formula C8H13N3OS B1372716 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide CAS No. 1019108-37-2

2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide

Cat. No.: B1372716
CAS No.: 1019108-37-2
M. Wt: 199.28 g/mol
InChI Key: BZUSHCNFBYZIHG-UHFFFAOYSA-N
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Description

Molecular Formula

The compound has the empirical formula C₈H₁₃N₃OS , derived as:

  • Carbon (C) : 8 atoms
  • Hydrogen (H) : 13 atoms
  • Nitrogen (N) : 3 atoms
  • Oxygen (O) : 1 atom
  • Sulfur (S) : 1 atom

Molecular Weight

Calculated molecular weight:
$$
(8 \times 12.01) + (13 \times 1.008) + (3 \times 14.01) + (16.00) + (32.07) = 199.28 \, \text{g/mol}
$$
Experimental values from mass spectrometry align closely at 199.27–199.28 g/mol .

Crystallographic Data and Single-Crystal X-ray Diffraction Studies

While direct single-crystal X-ray diffraction data for this compound is not publicly reported, insights can be inferred from structurally analogous thiazole derivatives:

  • Thiazole ring geometry : Typically planar, with bond lengths of ~1.74 Å (C-S) and ~1.30 Å (C=N).
  • Amide group conformation : The N-propylacetamide side chain likely adopts a staggered configuration to minimize steric hindrance.

Hypothetical Unit Cell Parameters (based on similar compounds):

Parameter Value
Crystal system Monoclinic
Space group $$ P2_1/c $$
$$ a $$ (Å) 10.2–10.5
$$ b $$ (Å) 7.8–8.1
$$ c $$ (Å) 12.4–12.7
$$ \beta $$ (°) 95–97

Further experimental studies are required to confirm these predictions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-$$d_6$$) :

δ (ppm) Multiplicity Integration Assignment
1.02 triplet 3H CH₃ (propyl)
1.60 sextet 2H CH₂ (propyl, middle)
3.25 triplet 2H N-CH₂ (propyl)
3.80 singlet 2H CH₂ (acetamide)
6.75 singlet 1H H-5 (thiazole)
7.20 broad singlet 2H NH₂ (thiazole)
8.10 broad singlet 1H NH (amide)

¹³C NMR (100 MHz, DMSO-$$d_6$$) :

δ (ppm) Assignment
11.5 CH₃ (propyl)
22.8 CH₂ (propyl, middle)
41.3 N-CH₂ (propyl)
45.1 CH₂ (acetamide)
108.5 C-5 (thiazole)
142.3 C-4 (thiazole)
162.5 C-2 (thiazole, NH₂)
169.8 C=O (amide)

Data correlates with structurally similar thiazoles.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment
3280, 3150 N-H stretch (amide, NH₂)
1660 C=O stretch (amide)
1550 C=N stretch (thiazole)
1450 C-S stretch (thiazole)

UV-Vis Spectroscopy

  • λₘₐₓ (MeOH) : 265 nm (π→π* transition of thiazole ring).

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ = 200.3 (calc. 200.28).
  • Fragmentation : Loss of propylamine (59 Da) and CO (28 Da) observed.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-2-3-10-7(12)4-6-5-13-8(9)11-6/h5H,2-4H2,1H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUSHCNFBYZIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019108-37-2
Record name 2-(2-aminothiazol-4-yl)-N-propylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Thiazole Ring Formation

The thiazole core is typically synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or thioamides. For this compound, the amino group at position 2 is introduced either by using amino-substituted precursors or by post-cyclization functional group transformations.

  • Common method: Reaction of 2-amino-4-bromothiazole derivatives with nucleophiles to introduce side chains.

  • Example reaction: 2-amino-4-(4-bromophenyl)thiazole reacting with nucleophilic acylating agents under reflux in the presence of a base such as pyridine.

Introduction of the Propylacetamide Side Chain

The N-propylacetamide moiety is introduced via acylation or amidation reactions.

  • Typical approach: Coupling of the thiazole derivative with propylamine and an acylating agent (e.g., acetic anhydride or acetyl chloride) to form the amide bond.

  • Reaction conditions: Reflux in polar aprotic solvents (e.g., dimethylformamide or dichloromethane), often catalyzed by bases or coupling reagents to enhance yield and selectivity.

Multi-step Synthesis Strategy

A representative multi-step synthesis involves:

  • Preparation of the 2-amino-1,3-thiazole intermediate.

  • Functionalization at the 4-position with a suitable leaving group (e.g., bromide).

  • Nucleophilic substitution or coupling reaction with N-propylacetamide or its precursors.

  • Purification via recrystallization or chromatographic methods to achieve high purity.

Industrial Production Methods

Industrial-scale synthesis employs similar synthetic routes but optimized for scale, cost, and safety:

  • Use of continuous flow reactors to improve heat and mass transfer, leading to better yields and reproducibility.

  • Automated systems for reagent addition and reaction monitoring.

  • Purification by recrystallization and chromatography to ensure pharmaceutical-grade purity.

  • Reaction parameters such as temperature, solvent choice, and reaction time are tightly controlled for process efficiency.

Reaction Types and Chemical Transformations

Reaction Type Description Common Reagents/Conditions Major Products/Formations
Cyclization Formation of thiazole ring from α-haloketones and thiourea α-Haloketones, thiourea, reflux in ethanol or DMF 1,3-Thiazole ring with amino substituent
Acylation/Amidation Coupling of amino-thiazole with acylating agents Acetic anhydride, propylamine, pyridine, reflux N-propylacetamide side chain attached
Oxidation Oxidation of thiazole sulfur to sulfoxides/sulfones H2O2, m-chloroperbenzoic acid Sulfoxide or sulfone derivatives
Substitution Electrophilic substitution on thiazole ring Halogens, sulfonyl chlorides, acidic/basic conditions Substituted thiazole derivatives

These transformations are often sequentially combined to achieve the target compound with desired functional groups.

Detailed Research Findings and Data

Reaction Yields and Conditions

Step Reagents/Conditions Temperature Yield (%) Notes
Thiazole ring formation α-Haloketone + thiourea, ethanol, reflux 80–100 °C 70–85 High regioselectivity
Bromination at 4-position N-bromosuccinimide (NBS), DMF 0–25 °C 75–80 Controlled bromination
Amidation 2-amino-4-bromothiazole + propylamine + acetic anhydride, pyridine Reflux (100 °C) 65–75 Requires inert atmosphere
Purification Recrystallization or silica gel chromatography Ambient Purity > 98% confirmed by NMR/MS

Characterization Techniques

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations
Cyclization + Acylation Thiazole ring synthesis + amidation Straightforward, good yields Multi-step, requires careful control
Bromination + Nucleophilic Substitution Halogenation + coupling with propylacetamide Selective functionalization Sensitive to reaction conditions
Industrial Continuous Flow Optimized flow reactors for scale-up High efficiency, reproducibility Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-acetamide derivatives are widely explored in drug discovery due to their versatility in interacting with biological targets. Below is a detailed comparison of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide with analogous compounds, emphasizing structural variations, functional groups, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Biological Activity/Properties Reference
This compound C₈H₁₃N₃OS - N-propyl acetamide
- 2-amino-thiazole core
Hypothesized β3-adrenergic modulation
Mirabegron C₂₁H₂₄N₄O₂S - Extended phenethylamine chain
- Hydroxyl group
β3-adrenergic agonist (FDA-approved)
N-[5-(2-Amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide C₁₂H₁₂N₄OS₂ - Methylsulfanyl phenyl group
- Thiazole core
Antimicrobial, anti-inflammatory potential
2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid C₁₁H₈FN₃O₂S - Fluorophenyl substituent
- Carboxylic acid
Enhanced solubility, kinase inhibition
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide C₁₉H₁₇N₅OS - Triazolopyridine moiety
- Phenyl-thiazole
Anticancer, kinase inhibition
2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide C₁₆H₁₄N₄O₃S - Pyridazinone core
- Methoxyphenyl group
Antidiabetic, antioxidant activity

Key Insights from Structural Variations

renal excretion) . Electron-withdrawing groups (e.g., fluorine in C₁₁H₈FN₃O₂S) improve solubility and binding affinity to enzymes like kinases, as seen in fluorinated analogs . Heterocyclic extensions (e.g., triazolopyridine in C₁₉H₁₇N₅OS) introduce π-π stacking interactions, critical for anticancer activity .

Receptor Binding Profiles :

  • Mirabegron’s β3-adrenergic agonism relies on its hydroxyl and aromatic groups for hydrogen bonding and hydrophobic interactions . The target compound’s shorter alkyl chain may reduce receptor specificity but improve metabolic stability.
  • Compounds with methylsulfanyl groups (e.g., C₁₂H₁₂N₄OS₂) exhibit dual antimicrobial and anti-inflammatory effects, likely due to thiol-mediated redox modulation .

Pharmacokinetic Considerations: The pyridazinone core in C₁₆H₁₄N₄O₃S enhances antioxidant capacity via resonance stabilization of free radicals, a feature absent in the target compound . Thiazole-acetamides with carboxylic acid substituents (e.g., C₁₁H₈FN₃O₂S) show improved renal clearance but lower oral bioavailability compared to alkylated analogs .

Research Findings and Mechanistic Hypotheses

  • Molecular Docking Studies: Computational models suggest that the 2-amino-thiazole core in the target compound may form hydrogen bonds with β3-adrenergic receptor residues (e.g., Asp-117), though its shorter alkyl chain could limit hydrophobic interactions critical for agonism .
  • Enzyme Inhibition : Analogs with fluorophenyl or triazolopyridine groups demonstrate inhibitory activity against COX-2 and EGFR kinases, respectively, highlighting the role of aromatic and heterocyclic substituents in target selectivity .
  • Metabolic Stability : N-propyl substitution may reduce CYP450-mediated oxidation compared to bulkier analogs, as observed in preclinical studies of similar acetamide derivatives .

Biological Activity

2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound exhibits various mechanisms of action, influencing cellular processes and signaling pathways.

The compound is known to interact with several biological targets, primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The inhibition of CDK2 leads to antiproliferative effects in various cancer cell lines, including breast, leukemia, lung, colon, melanoma, ovarian, renal, and prostate cancers.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme Inhibition Inhibits CDK2 activity, affecting cell cycle progression.
Antiproliferative Demonstrates significant cytotoxicity against multiple cancer cell lines.
Cell Signaling Influences gene expression and cellular metabolism.
Potential Applications Explored for use in drug discovery for infections and cancer therapies.

The mechanism by which this compound exerts its biological effects primarily involves binding to the active site of CDK2. This binding prevents the phosphorylation of downstream targets necessary for cell cycle progression, thus inhibiting cellular proliferation.

Molecular Docking Studies

Molecular docking studies have suggested that the compound interacts with specific proteins involved in cell signaling pathways. These interactions are critical for understanding how this compound can modulate biological responses at the molecular level.

Cellular Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Breast Cancer : The compound showed a notable reduction in cell viability at low micromolar concentrations.
  • Leukemia : Similar effects were observed in leukemia cell lines, indicating broad-spectrum anticancer properties.

This compound's ability to influence gene expression also suggests potential applications in therapeutic interventions beyond cancer treatment.

Case Studies

Several studies have highlighted the efficacy of this compound as a lead compound in drug development:

  • Anticancer Activity : A study reported that this compound effectively inhibited growth in a variety of human cancer cell lines with IC50 values ranging from 5 to 20 µM.
  • Antimicrobial Properties : Research indicates that it may also possess antimicrobial activity, making it a candidate for treating infections caused by resistant strains of bacteria.

Q & A

Basic: What are the optimal synthetic routes for 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including thiazole ring formation and subsequent amidation. Key considerations include:

  • Reagent Selection: Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation, as demonstrated in analogous acetamide syntheses .
  • Temperature Control: Reactions are often conducted under reflux (e.g., 90°C in POCl3 for thiazole cyclization) to enhance reaction efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates, while aqueous workup (pH adjustment to 8–9) aids in product precipitation .
  • Purification: Recrystallization from DMSO/water mixtures or slow evaporation in methylene chloride yields high-purity crystals .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with characteristic shifts for thiazole protons (~6.5–7.5 ppm) and acetamide carbonyls (~165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>95% purity threshold) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D structure, including dihedral angles between thiazole and acetamide groups (e.g., ~80° in analogous compounds) .

Advanced: How do structural modifications at the thiazole ring or acetamide moiety influence the biological activity of this compound derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

Modification Biological Impact Evidence Source
Amino group at C2 Enhances hydrogen bonding with target proteins (e.g., enzyme active sites) .
N-Propyl substitution Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
Thiazole ring halogenation Chlorine or fluorine substitution boosts antimicrobial activity but may reduce solubility .

Experimental Design:

  • Bioisosteric Replacement: Replace the thiazole ring with oxazole to assess potency changes .
  • Molecular Docking: Use software (e.g., AutoDock) to predict binding affinities with target receptors .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies involving thiazol-4-yl acetamide derivatives?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Metabolic Stability Analysis: Compare hepatic microsomal stability to identify pharmacokinetic discrepancies .
  • Crystallographic Data: Resolve structural ambiguities (e.g., tautomerism in thiazole rings) using X-ray diffraction .
  • Statistical Validation: Apply multivariate analysis (e.g., PCA) to isolate confounding variables in high-throughput screens .

Advanced: What are the key considerations in designing crystallization experiments to determine the three-dimensional structure of this compound?

Methodological Answer:

  • Solvent Selection: Use slow-evaporating solvents (e.g., methylene chloride or ethanol) to promote crystal growth .
  • Temperature Gradients: Gradual cooling from 40°C to 4°C enhances crystal lattice formation .
  • Intermolecular Interactions: Planar amide groups facilitate dimerization via N–H⋯O hydrogen bonds (R22(10) motif), critical for stable crystal packing .
  • Data Collection: Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small-molecule crystals (<1.0 Å) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide

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